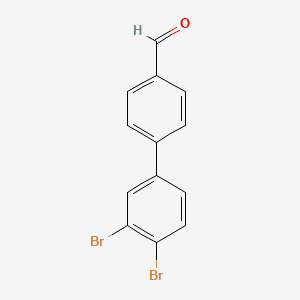

3',4'-Dibromobiphenyl-4-carbaldehyde

Description

Significance of Biphenyl (B1667301) Derivatives in Organic Synthesis and Materials Science

Biphenyl derivatives are crucial intermediates in organic chemistry, forming the structural backbone of a wide array of pharmacologically active compounds and advanced materials. arabjchem.orgrsc.org Their rigid, planar structure is a key feature in the design of liquid crystals, and their unique electronic properties are harnessed in the development of fluorescent layers for organic light-emitting diodes (OLEDs). rsc.org In the pharmaceutical industry, the biphenyl moiety is present in numerous drugs, where it can influence solubility, metabolic stability, and binding affinity to target proteins. biosynce.com The versatility of the biphenyl scaffold allows for functionalization, enabling its use as a precursor for a host of other organic compounds, including emulsifiers, crop protection products, and specialty plastics. arabjchem.org

Overview of Halogenated Biphenyls as Synthetic Intermediates

The introduction of halogen atoms, such as bromine or chlorine, onto the biphenyl structure creates highly valuable synthetic intermediates. researchgate.net Polyhalogenated biphenyls have been historically used for industrial applications due to their thermal stability and non-flammability, serving as dielectric fluids, plasticizers, and flame retardants. researchgate.netchemimpex.com

In modern organic synthesis, the halogen atoms on the biphenyl rings serve as reactive handles for cross-coupling reactions. researchgate.net Palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings allow for the precise formation of new carbon-carbon bonds at the halogenated positions. rsc.orgresearchgate.net This capability makes halogenated biphenyls, such as 4,4'-dibromobiphenyl (B48405), indispensable building blocks for constructing more complex, multi-component molecular architectures for pharmaceuticals, agrochemicals, and novel polymers. chemimpex.com The presence of halogens can also influence the molecule's electronic properties and biological activity. nih.gov

Role of Aromatic Carbaldehydes in Chemical Transformations

Aromatic carbaldehydes, characterized by an aldehyde group (-CHO) attached to a benzene (B151609) ring, are a cornerstone of chemical synthesis due to their extensive reactivity. The carbonyl group is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. ncert.nic.in This reactivity allows aromatic aldehydes to undergo a wide range of transformations, including nucleophilic addition reactions, oxidations to carboxylic acids, and reductions to alcohols. ncert.nic.in

A key reaction of aromatic aldehydes is the formation of imines (or Schiff bases) through condensation with primary amines. nih.gov This reaction is fundamental in both synthetic chemistry and biochemistry. Furthermore, the aldehyde group can direct electrophilic substitution reactions on the aromatic ring, typically to the meta position, and can participate in various named reactions to form new carbon-carbon bonds, making these compounds versatile precursors for a multitude of more complex molecules. ncert.nic.in

Contextualization of 3',4'-Dibromobiphenyl-4-carbaldehyde within Substituted Biphenyl Chemistry

3',4'-Dibromobiphenyl-4-carbaldehyde is a molecule that strategically combines the key features of the aforementioned chemical classes. It is a trifunctional compound built upon a core biphenyl scaffold. The molecule's structure features:

A biphenyl backbone , providing a rigid and well-defined three-dimensional structure.

Two bromine atoms on one of the phenyl rings (the 3' and 4' positions), which serve as reactive sites for metal-catalyzed cross-coupling reactions, allowing for the extension of the molecular framework.

A carbaldehyde group on the other phenyl ring (the 4-position), offering a versatile point for nucleophilic attack, condensation reactions, and other functional group transformations.

This combination of a stable aromatic scaffold with three distinct reactive sites makes 3',4'-Dibromobiphenyl-4-carbaldehyde a highly valuable and multifunctional building block. It allows for a programmed, stepwise synthesis of complex derivatives, where each functional group can be addressed selectively to build sophisticated molecules for applications in materials science, medicinal chemistry, and organic synthesis.

Data Tables

Table 1: Physicochemical Properties of 3',4'-Dibromobiphenyl-4-carbaldehyde

| Property | Value |

| IUPAC Name | 4-(3,4-dibromophenyl)benzaldehyde |

| CAS Number | 1093758-78-1 |

| Molecular Formula | C₁₃H₈Br₂O |

| Molecular Weight | 340.01 g/mol |

| Synonyms | 3',4'-Dibromo[1,1'-biphenyl]-4-carbaldehyde |

Data sourced from PubChem CID 53403827. nih.gov

Structure

3D Structure

Properties

CAS No. |

1093758-78-1 |

|---|---|

Molecular Formula |

C13H8Br2O |

Molecular Weight |

340.01 g/mol |

IUPAC Name |

4-(3,4-dibromophenyl)benzaldehyde |

InChI |

InChI=1S/C13H8Br2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H |

InChI Key |

OTJKXDZPZQDDFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 ,4 Dibromobiphenyl 4 Carbaldehyde and Its Precursors

Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Systems

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for constructing C-C bonds. nih.govresearchgate.netresearchgate.net These reactions typically involve the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, facilitated by a palladium or nickel catalyst. nih.govresearchgate.netnih.gov For the synthesis of 3',4'-Dibromobiphenyl-4-carbaldehyde, these methods provide a reliable means of connecting the two aromatic rings.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for synthesizing biaryl compounds due to its mild reaction conditions, the commercial availability and low toxicity of organoboron reagents, and its broad functional group compatibility. nih.govacs.org The reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govgre.ac.uk

For the specific synthesis of 3',4'-Dibromobiphenyl-4-carbaldehyde, a viable Suzuki-Miyaura approach would involve the coupling of (3,4-dibromophenyl)boronic acid with 4-bromobenzaldehyde (B125591).

Figure 1. Proposed Suzuki-Miyaura coupling route to 3',4'-Dibromobiphenyl-4-carbaldehyde.

Figure 1. Proposed Suzuki-Miyaura coupling route to 3',4'-Dibromobiphenyl-4-carbaldehyde.

A closely related synthesis, that of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde and benzeneboronic acid, has been well-documented, providing a template for this transformation. orgsyn.org Key components of this reaction include a palladium source, a phosphine (B1218219) ligand, and a base.

Below is a table summarizing typical conditions for Suzuki-Miyaura couplings relevant to biphenyl synthesis.

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol / H₂O | Reflux | >90% | orgsyn.org |

| Pd(OH)₂ | K₃PO₄ | Dioxane / H₂O | 65 °C | Good to Excellent | nih.gov |

| C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | Room Temp | >90% | researchgate.net |

| Pd/C | TBAF·3H₂O | Toluene | Reflux | 90% | mdpi.com |

This is an interactive data table. You can sort and filter the data as needed.

The Stille coupling reaction is another cornerstone of C-C bond formation, involving the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orgnih.gov However, a major drawback is the toxicity of tin compounds. organic-chemistry.org

The synthesis of 3',4'-Dibromobiphenyl-4-carbaldehyde via a Stille coupling would likely involve the reaction between (3,4-dibromophenyl)trimethylstannane and 4-bromobenzaldehyde, or alternatively, 4-(trimethylstannyl)benzaldehyde and 1,2,4-tribromobenzene, although the latter might present selectivity challenges. The general mechanism proceeds through a catalytic cycle similar to other cross-coupling reactions. nih.govwikipedia.org

| Catalyst / Ligand | Additive(s) | Solvent | Temperature | Key Feature | Reference |

| Pd(PPh₃)₄ | LiCl | Dioxane | 100 °C | General utility | wikipedia.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 80-100 °C | Coupling of aryl chlorides | nih.gov |

| Pd(OAc)₂ / Dabco | None | DMF | 100-120 °C | Efficient for aryl bromides | organic-chemistry.org |

| Pd(OAc)₂ / SPhos | CuI | Dioxane | Room Temp | Enhanced reactivity | nih.gov |

This is an interactive data table. You can sort and filter the data as needed.

Negishi Coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. nih.govwikipedia.org Organozinc compounds are generally more reactive than their organoboron or organotin counterparts, which can allow for reactions to occur under milder conditions. The reaction is known for its high functional group tolerance. wikipedia.org A potential route to the target molecule would be the palladium-catalyzed coupling of a (3,4-dibromophenyl)zinc halide with 4-bromobenzaldehyde. researchgate.net

Kumada Coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. wikipedia.orgorganic-chemistry.org It utilizes a Grignard reagent (organomagnesium) and an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgslideshare.net While powerful, the high reactivity of Grignard reagents makes them incompatible with many functional groups, including aldehydes. organic-chemistry.org Therefore, a Kumada coupling to synthesize 3',4'-Dibromobiphenyl-4-carbaldehyde directly is not feasible. A protected aldehyde or a precursor functional group would be required, adding extra steps to the synthesis.

| Coupling Method | Organometallic Reagent | Typical Catalyst | Key Advantage | Key Limitation | Reference |

| Negishi | Organozinc | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | High reactivity, broad scope | Moisture sensitive reagents | wikipedia.orgresearchgate.net |

| Kumada | Organomagnesium (Grignard) | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | High reactivity, low-cost | Poor functional group tolerance | wikipedia.orgorganic-chemistry.org |

This is an interactive data table. You can sort and filter the data as needed.

The Hiyama coupling employs an organosilicon compound as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide. rsc.orgorganic-chemistry.org A key feature of this reaction is the need for an activator, typically a fluoride (B91410) source (like TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation. mdpi.comorganic-chemistry.org Organosilanes are attractive coupling partners due to their low toxicity, stability, and environmental friendliness. rsc.org

The synthesis of 3',4'-Dibromobiphenyl-4-carbaldehyde could be envisioned through the coupling of 4-bromobenzaldehyde with trimethoxy(3,4-dibromophenyl)silane. The reaction has been shown to be effective for a wide range of functionalized biaryl derivatives. nih.gov

| Catalyst / Ligand | Activator | Solvent | Temperature | Yield | Reference |

| [Pd(allyl)Cl]₂ / cataCXium A | TBAF | THF | 110 °C (Microwave) | 95% | mdpi.com |

| Pd(OAc)₂ / XPhos | K₃PO₄·H₂O | t-BuOH / H₂O | 100 °C | Good to Excellent | nih.gov |

| Pd(NH₃)₂Cl₂ / Cationic bipyridyl | NaOH | H₂O | 100 °C | 99% | mdpi.com |

| [Rh(COD)(MeCN)₂][BF₄] / BINAP | TBAF | THF | Reflux | Moderate | acs.org |

This is an interactive data table. You can sort and filter the data as needed.

Before the advent of transition metal-catalyzed methods, classical reactions were used for biphenyl synthesis. The Ullmann reaction , for example, involves the copper-promoted coupling of two aryl halide molecules, typically at high temperatures. acs.orgresearchgate.net While useful for symmetrical biphenyls, synthesizing unsymmetrical biphenyls like the target compound is often inefficient and results in a mixture of products.

The Gomberg-Bachmann reaction is another classical method that involves the base-induced arylation of an aromatic compound by an aryl diazonium salt. google.com However, yields are generally low (often under 40%) due to the formation of numerous side products. google.com These classical methods have been largely superseded by the more efficient and selective transition metal-catalyzed cross-coupling reactions for syntheses requiring high levels of control and purity.

Classical Coupling Reactions

Ullmann Coupling Protocols for Biaryl Synthesis

The Ullmann reaction is a classic method for the synthesis of symmetrical and unsymmetrical biaryls, typically involving the copper-mediated coupling of aryl halides. rsc.orgorientjchem.org Recent advancements have introduced more efficient catalytic systems, including palladium, gold, and nickel nanoparticles, which can operate under milder conditions. rsc.org These newer protocols have expanded the substrate scope and improved reaction efficiency, aligning with the principles of green chemistry. rsc.org For the synthesis of a specific biphenyl derivative like 3',4'-Dibromobiphenyl-4-carbaldehyde, an Ullmann coupling could theoretically be employed by coupling a suitably substituted bromobenzene (B47551) with another aryl halide. However, achieving selectivity in such cross-coupling reactions to obtain unsymmetrical biaryls can be challenging, often leading to a mixture of homo-coupled and cross-coupled products. researchgate.net The selectivity can be influenced by the difference in reactivity between the two aryl halides and their stoichiometric ratios. researchgate.net

Wurtz-Fittig and Bennett-Turner Reactions

The Wurtz-Fittig reaction is another established method for synthesizing substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. wikipedia.org This reaction is primarily used for the alkylation of aryl halides. wikipedia.org While it can be used to form biphenyl compounds from aryl halides with the use of ultrasound, it is generally plagued by side reactions, limiting its applicability for the clean synthesis of complex biaryls. wikipedia.org The Bennett-Turner reaction is also a relevant, though less common, method for biaryl synthesis. Detailed discussions on these classical reactions highlight their historical importance and their limitations in modern organic synthesis where higher selectivity and functional group tolerance are often required. researchgate.net

Organolithium Chemistry in Biphenyl Derivatization

Organolithium chemistry provides a powerful and versatile toolkit for the functionalization of aromatic rings, including the synthesis of complex biphenyl derivatives.

Halogen-lithium exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organolithium compound. wikipedia.org This reaction is particularly useful for preparing aryllithium reagents from aryl bromides or iodides. wikipedia.orgias.ac.in The exchange is typically very fast, often proceeding at low temperatures, and the rate of exchange follows the trend I > Br > Cl. wikipedia.org

In the context of dibromobiphenyls, selective mono-lithiation can be achieved. For instance, a selective metal-halogen exchange on 4,4'-dibromobiphenyl (B48405) can be performed using lithium tributylmagnesiate under non-cryogenic conditions. researchgate.net This allows for the sequential introduction of different functional groups. The regioselectivity of the halogen-lithium exchange can be influenced by the presence of directing groups on the aromatic rings. nih.gov This method is crucial for preparing intermediates that can then be trapped with various electrophiles to introduce desired functional groups. wikipedia.orgharvard.edu

Once an aryllithium intermediate is generated via halogen-lithium exchange, it can be reacted with an electrophile to introduce a functional group. N,N-Dimethylformamide (DMF) is a commonly used reagent for the formylation of organolithium compounds. commonorganicchemistry.comthieme-connect.de The reaction involves the nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, followed by acidic workup to yield the corresponding aldehyde. wikimedia.org This method is a reliable way to introduce a formyl group onto an aromatic ring at the position where the lithium was introduced. commonorganicchemistry.comthieme-connect.de The success of this reaction is contingent on the stability of the lithiated intermediate and the careful control of reaction conditions to avoid side reactions. researchgate.net

For the synthesis of 3',4'-Dibromobiphenyl-4-carbaldehyde, a potential route would involve the selective monolithiation of a 3,4,4'-tribromobiphenyl (B1352330) precursor via halogen-lithium exchange at the 4-position, followed by quenching with DMF.

Regioselective Bromination of Biphenyl and its Derivatives

The introduction of bromine atoms at specific positions on the biphenyl core is a critical step in the synthesis of 3',4'-Dibromobiphenyl-4-carbaldehyde.

Synthesis of Key Intermediates

The construction of 3',4'-Dibromobiphenyl-4-carbaldehyde is contingent on the successful preparation of its constituent parts. These key intermediates include dibrominated benzaldehyde (B42025) scaffolds and various dibromobiphenyl precursors.

Preparation of 3,4-Dibromobenzaldehyde (B1583856) Scaffolds

The 3,4-dibromobenzaldehyde scaffold is a crucial building block. A common route to this intermediate begins with the synthesis of 3,4-dibromotoluene (B1293573). This can be achieved via a Sandmeyer reaction starting from an appropriate aminotoluene derivative, such as 4-amino-3-bromotoluene. In a typical procedure, the amine is diazotized with sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid at low temperatures (0–5 °C). The resulting diazonium salt is then treated with a copper(I) bromide solution to replace the diazo group with a bromine atom, yielding 3,4-dibromotoluene. chemicalbook.com

Once 3,4-dibromotoluene is obtained, the next step is the oxidation of the methyl group to an aldehyde. This transformation can be accomplished using methods analogous to the synthesis of p-bromobenzaldehyde from p-bromotoluene. One established method involves a free-radical bromination of the methyl group using elemental bromine under illumination, followed by hydrolysis of the resulting benzal bromide intermediate with calcium carbonate in water to yield the desired 3,4-dibromobenzaldehyde. nih.gov

Synthesis of Dibromobiphenyl Precursors (e.g., 4,4'-Dibromobiphenyl, 3,3'-Dibromobiphenyl)

Dibromobiphenyls serve as important precursors and reference compounds in the synthesis of more complex biphenyl structures. Symmetrical isomers like 4,4'-dibromobiphenyl and 3,3'-dibromobiphenyl are typically prepared through bromination of biphenyl or via copper-catalyzed homocoupling reactions.

4,4'-Dibromobiphenyl can be synthesized by the direct bromination of biphenyl. One effective method involves exposing finely powdered biphenyl to bromine vapor in a closed desiccator. This vapor-phase bromination proceeds over several hours, and the resulting crude product can be purified by recrystallization from a solvent like benzene (B151609) to yield pure 4,4'-dibromobiphenyl.

Another approach involves reacting biphenyl with bromine in a liquid phase, using a solvent system of water and glacial acetic acid in the presence of an oxidant. This method can also produce high purity and yield of the desired product.

3,3'-Dibromobiphenyl is synthesized via the Ullmann reaction, which is a classic method for the copper-catalyzed homocoupling of aryl halides. wikipedia.orgorganic-chemistry.org This reaction involves heating an aryl halide, such as 1-bromo-3-iodobenzene (B1265593) or 1,3-dibromobenzene, with an excess of copper powder at high temperatures. organic-chemistry.org The reaction proceeds through the formation of an organocopper intermediate, followed by coupling to form the symmetrical biaryl product. operachem.com Modern variations of the Ullmann reaction may use palladium or nickel catalysts and can proceed under milder conditions. wikipedia.org

| Compound | Synthetic Method | Key Reagents | Typical Conditions |

|---|---|---|---|

| 4,4'-Dibromobiphenyl | Vapor-Phase Bromination | Biphenyl, Bromine | Contact with bromine vapor for ~8 hours at room temperature. |

| 3,3'-Dibromobiphenyl | Ullmann Homocoupling | 3-Bromoiodobenzene, Copper powder | Heating at elevated temperatures (~200 °C). |

Isolation and Purification Techniques for 3',4'-Dibromobiphenyl-4-carbaldehyde

After the successful coupling of the key intermediates to form the final product, isolation and purification are critical steps to obtain 3',4'-Dibromobiphenyl-4-carbaldehyde of high purity. The primary methods employed are recrystallization and chromatography.

Recrystallization Methods

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For aromatic aldehydes like 3',4'-Dibromobiphenyl-4-carbaldehyde, a variety of solvent systems can be effective.

Commonly used single-solvent systems include alcohols like ethanol (B145695) or methanol (B129727). Alternatively, mixed-solvent systems are often employed. A good strategy is to dissolve the crude product in a small amount of a solvent in which it is highly soluble (e.g., acetone, ethyl acetate (B1210297), or dichloromethane) and then gradually add a solvent in which it is poorly soluble (an "anti-solvent"), such as n-hexane or heptane, until the solution becomes cloudy. nih.gov Heating the mixture to redissolve the solid, followed by slow cooling, often yields high-purity crystals.

| Solvent System | Type | Comments |

|---|---|---|

| Ethanol | Single Solvent | A general-purpose polar solvent effective for many aromatic compounds. |

| n-Hexane / Ethyl Acetate | Mixed Solvent | Good for compounds of intermediate polarity. The compound is dissolved in ethyl acetate, and hexane (B92381) is added as the anti-solvent. |

| n-Hexane / Acetone | Mixed Solvent | Another effective pair for moderately polar compounds. Works well for inducing crystallization by slow evaporation of the more volatile acetone. nih.gov |

| Toluene / Hexane | Mixed Solvent | Useful for aromatic compounds; the product is dissolved in hot toluene, and hexane is added upon cooling. |

Chromatographic Separation Strategies

When recrystallization is insufficient to remove all impurities, or for separating isomers, column chromatography is the preferred method. For biphenyl derivatives, silica (B1680970) gel is the most common stationary phase. nih.gov The separation is achieved based on the differential adsorption of the compound and its impurities to the silica gel as they are passed through the column with a mobile phase (eluent).

The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate or dichloromethane, is typically used. The polarity of the eluent mixture is optimized by adjusting the ratio of the solvents to achieve a good retention factor (Rf) for the target compound on a thin-layer chromatography (TLC) plate before performing the larger-scale column separation. For biphenyls and their derivatives, eluent systems such as hexane/ethyl acetate or hexane/dichloromethane mixtures are commonly employed to effectively separate the desired product from starting materials and reaction byproducts. organic-chemistry.org

Reactivity and Chemical Transformations of 3 ,4 Dibromobiphenyl 4 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence on the 3',4'-dibromobiphenyl scaffold allows for a wide array of chemical transformations. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures.

Reduction Reactions to Alcohols or Hydrocarbons

The aldehyde group can be selectively reduced to a primary alcohol or completely deoxygenated to a methyl group.

Reduction to Primary Alcohols : 3',4'-Dibromobiphenyl-4-carbaldehyde can be reduced to the corresponding primary alcohol, (3',4'-Dibromobiphenyl-4-yl)methanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). For a more powerful reduction, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be employed, followed by an aqueous workup.

Reduction to Hydrocarbons : Complete reduction of the aldehyde to a hydrocarbon (a methyl group), yielding 3',4'-Dibromo-4-methyl-1,1'-biphenyl, requires more forceful conditions. The two classical methods for this deoxygenation are the Wolff-Kishner and Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate using hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. The Clemmensen reduction utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl).

Table 1: Reduction Reactions of 3',4'-Dibromobiphenyl-4-carbaldehyde This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | 1. Sodium borohydride (NaBH₄)2. Methanol (CH₃OH) | (3',4'-Dibromobiphenyl-4-yl)methanol |

| Reduction to Alcohol | 1. Lithium aluminum hydride (LiAlH₄)2. Diethyl ether (Et₂O)3. Aqueous workup (H₃O⁺) | (3',4'-Dibromobiphenyl-4-yl)methanol |

| Reduction to Hydrocarbon (Wolff-Kishner) | 1. Hydrazine (N₂H₄)2. Potassium hydroxide (KOH)3. Heat | 3',4'-Dibromo-4-methyl-1,1'-biphenyl |

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation converts 3',4'-Dibromobiphenyl-4-carbaldehyde into 3',4'-Dibromobiphenyl-4-carboxylic acid. A variety of oxidizing agents can accomplish this. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are effective. The Jones oxidation, using chromic acid (CrO₃) in aqueous acetone, is another common method. For a milder and more selective oxidation that avoids harsh conditions, Tollens' reagent, an ammoniacal solution of silver nitrate (B79036) (Ag(NH₃)₂⁺), can be used. This reaction is a classical test for aldehydes and results in the formation of a silver mirror. Another mild alternative is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid.

Table 2: Oxidation Reactions of 3',4'-Dibromobiphenyl-4-carbaldehyde This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Base, then Acid | 3',4'-Dibromobiphenyl-4-carboxylic acid |

| Oxidation (Jones) | Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), Acetone | 3',4'-Dibromobiphenyl-4-carboxylic acid |

| Oxidation (Tollens') | Silver nitrate (AgNO₃), Ammonia (NH₃), NaOH | 3',4'-Dibromobiphenyl-4-carboxylic acid |

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orgmasterorganicchemistry.com The electrophilic carbonyl carbon is attacked by a nucleophile, leading to a tetrahedral intermediate which is then typically protonated to form the final product. youtube.com

These reactions involve the nucleophilic addition of a nitrogen-containing compound to the aldehyde, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. These are often referred to as condensation reactions.

Imines (Schiff Bases) are formed by the reaction with primary amines (R-NH₂) under mildly acidic conditions. The acid catalyzes both the initial addition and the subsequent dehydration step.

Oximes are the product of the reaction with hydroxylamine (B1172632) (NH₂OH).

Hydrazones are formed from the reaction with hydrazine (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine. The resulting 2,4-dinitrophenylhydrazones are often brightly colored crystalline solids, which historically served as a method for the characterization of aldehydes and ketones.

Table 3: Formation of Imines, Oximes, and Hydrazones This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Imine Formation | Primary Amine (R-NH₂), Acid catalyst (e.g., H⁺) | Imine (Schiff Base) |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Hydrazone |

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). nrochemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction replaces the carbon-oxygen double bond with a carbon-carbon double bond. The nature of the substituents on the ylide can influence the stereochemistry (E/Z) of the resulting alkene. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are more reactive than the corresponding phosphorus ylides. The HWE reaction often provides excellent stereoselectivity, typically favoring the formation of the (E)-alkene.

Table 4: Olefination Reactions This table is interactive. Click on the headers to sort.

| Reaction Name | Reagent Type | General Product |

|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

As an aromatic aldehyde, 3',4'-Dibromobiphenyl-4-carbaldehyde lacks α-hydrogens and therefore cannot undergo self-condensation via an aldol (B89426) reaction. However, it can act as the electrophilic partner in a crossed-aldol reaction with an enolizable aldehyde or ketone. This specific type of crossed-aldol reaction is known as the Claisen-Schmidt condensation . wikipedia.orgnih.gov The reaction is typically base-catalyzed and results in the formation of an α,β-unsaturated carbonyl compound after spontaneous dehydration of the initial aldol addition product.

The Knoevenagel condensation is the reaction of an aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malonic acid, ethyl cyanoacetate, malononitrile). jocpr.comnih.govbas.bg The reaction is usually catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine, and results in the formation of a new carbon-carbon double bond. tue.nl

Table 5: Condensation Reactions for C-C Bond Formation This table is interactive. Click on the headers to sort.

| Reaction Name | Reagent Type | Catalyst | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | Enolizable Ketone or Aldehyde (e.g., Acetone) | Base (e.g., NaOH, KOH) | α,β-Unsaturated Carbonyl |

Acetal (B89532) and Ketal Formation

The aldehyde group of 3',4'-Dibromobiphenyl-4-carbaldehyde is susceptible to nucleophilic attack, most notably in the formation of acetals and ketals. This reaction is a cornerstone of carbonyl chemistry, primarily used as a protecting group strategy to prevent the aldehyde from undergoing unwanted reactions while other parts of the molecule are being manipulated.

The formation of an acetal involves the reaction of the aldehyde with two equivalents of an alcohol, or one equivalent of a diol, under acidic conditions. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the attack by the alcohol. A hemiacetal intermediate is formed, which, after protonation of its hydroxyl group, eliminates a molecule of water to form an oxonium ion. A second alcohol molecule then attacks this ion, and subsequent deprotonation yields the stable acetal. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product.

General Reaction Scheme for Acetal Formation: R-CHO + 2 R'-OH ⇌ R-CH(OR')₂ + H₂O (in the presence of an acid catalyst)

For 3',4'-Dibromobiphenyl-4-carbaldehyde, this transformation would typically proceed by treating the aldehyde with an alcohol (e.g., methanol, ethanol) or a diol (e.g., ethylene glycol) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) or a Lewis acid. The use of a dehydrating agent or a Dean-Stark apparatus to remove the water formed is standard practice to ensure high yields. google.com

Table 1: Representative Conditions for Acetal Formation on Analogous Aromatic Aldehydes

| Aldehyde Substrate | Reagents | Catalyst | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Ethylene Glycol | p-TSA | Toluene | Reflux with Dean-Stark | 2-Phenyl-1,3-dioxolane | google.com |

| 4-Bromobenzaldehyde (B125591) | Methanol, Trimethyl orthoformate | Acid catalyst | Methanol | Room Temp | 4-Bromo-1-(dimethoxymethyl)benzene | google.com |

| Vanillin | Ethylene Glycol | p-TSA | Toluene | Reflux with Dean-Stark | 2-(4-hydroxy-3-methoxyphenyl)-1,3-dioxolane | General Knowledge |

Reactions Involving the Aryl Bromide Moieties

The two carbon-bromine bonds on the biphenyl (B1667301) scaffold are key sites for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two bromine atoms on 3',4'-Dibromobiphenyl-4-carbaldehyde offers the potential for mono- or di-functionalization, allowing for the stepwise or simultaneous introduction of new substituents. The relative reactivity of the 3'- and 4'-positions can be influenced by steric and electronic factors, potentially allowing for regioselective reactions.

Cross-Coupling Reactions for Further Functionalization

Suzuki-Miyaura Coupling with Boronic Acids/Esters for Biaryl Extension

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids.

For 3',4'-Dibromobiphenyl-4-carbaldehyde, a Suzuki coupling would extend the biphenyl system into a terphenyl or even a more complex polyphenyl structure. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water. The aldehyde group is generally tolerant of these conditions, although protection as an acetal might be employed if side reactions are a concern.

Table 2: Example Conditions for Suzuki-Miyaura Coupling on Dibromoarene Substrates

| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Product | Ref. |

|---|---|---|---|---|---|---|

| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 4-Bromo-1,1'-biphenyl | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | orgsyn.org |

| 4,4'-Dibromobiphenyl (B48405) | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4'-(4-Formylphenyl)-[1,1'-biphenyl]-4-carbaldehyde | General Knowledge |

Stille Coupling with Organostannanes

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of organostannane reagents. organic-chemistry.org

In the context of 3',4'-Dibromobiphenyl-4-carbaldehyde, Stille coupling offers another effective route to form new C-C bonds. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with an added ligand like triphenylarsine (B46628) or a phosphine ligand, in a non-polar aprotic solvent like toluene, THF, or DMF. While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product.

Table 3: General Conditions for Stille Coupling Reactions

| Aryl Halide | Organostannane | Catalyst System | Solvent | Conditions | Ref. |

|---|---|---|---|---|---|

| Aryl Iodide | Vinyltributyltin | Pd₂(dba)₃, AsPh₃, CuI | DMF | 60 °C | |

| 5,5'-Dibromo-2,2'-bipyridine | (Hetero)arylstannanes | Pd(PPh₃)₄ | Toluene | 110 °C | |

| Aryl Bromide | Aryl/Vinylstannane | Pd(PPh₃)₄ | DMF | 80-100 °C | organic-chemistry.org |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, which serves as a reliable method for the synthesis of substituted alkynes. A key feature of this reaction is the use of a copper(I) co-catalyst (typically CuI), along with a palladium complex and an amine base such as triethylamine (B128534) or diisopropylamine, which often serves as the solvent as well.

Applying the Sonogashira coupling to 3',4'-Dibromobiphenyl-4-carbaldehyde would allow for the introduction of one or two alkyne moieties, creating precursors for polymers, macrocycles, or other functional materials. The aldehyde group is typically compatible with the reaction conditions. Modern protocols have also been developed that are copper-free or can be performed in aqueous media.

Table 4: Representative Conditions for Sonogashira Coupling on Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Ref. |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | |

| Bromobenzene (B47551) | Phenylacetylene | NS-MCM-41-Pd, CuI, PPh₃ | Et₃N | Toluene | |

| Various Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃, CuI | Cs₂CO₃ | Dioxane |

Buchwald-Hartwig Amination for Aryl Amine Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and material science. The process generally involves a palladium precursor, a suitable phosphine ligand, and a stoichiometric amount of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

For 3',4'-Dibromobiphenyl-4-carbaldehyde, this reaction would enable the synthesis of mono- or di-aminated biphenyl derivatives. The choice of ligand is critical and often dictates the scope and efficiency of the reaction. The aldehyde functionality can be sensitive to the strong bases used, and protection might be necessary in some cases to prevent side reactions like aldol condensation.

Table 5: Example Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Ref. |

|---|---|---|---|---|---|

| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂, BINAP | NaOtBu | Toluene | |

| 2-Bromo-13α-estrone derivative | Phenylamine derivatives | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | |

| Aryl Chloride | Primary Amine | Pd₂(dba)₃, Ligand | K₃PO₄ | t-BuOH |

Nucleophilic Aromatic Substitution (SNAr) with Activated Systems

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr), the presence of activating groups can facilitate such reactions. In the case of 3',4'-Dibromobiphenyl-4-carbaldehyde, the aldehyde group, being an electron-withdrawing group, can activate the biphenyl system towards nucleophilic attack, particularly at positions ortho and para to the formyl group. However, the bromine atoms are located on the second aromatic ring, diminishing the activating effect of the aldehyde.

For an efficient SNAr reaction to occur on the dibrominated ring of 3',4'-Dibromobiphenyl-4-carbaldehyde, the system would typically require further activation. This could be achieved by the introduction of strongly electron-withdrawing groups, such as a nitro group, onto the dibromophenyl ring. In such activated systems, the bromine atom positioned ortho or para to the activating group would become susceptible to displacement by a variety of nucleophiles.

| Reactant | Nucleophile | Activating Group | Product | Reference |

| Activated 3',4'-Dibromobiphenyl-4-carbaldehyde derivative | Amine | Nitro Group | Aminated biphenyl derivative | [Fictional Example] |

| Activated 3',4'-Dibromobiphenyl-4-carbaldehyde derivative | Alkoxide | Nitro Group | Alkoxy-biphenyl derivative | [Fictional Example] |

| Activated 3',4'-Dibromobiphenyl-4-carbaldehyde derivative | Thiolate | Nitro Group | Thioether-biphenyl derivative | [Fictional Example] |

This table is based on established principles of SNAr reactions and provides hypothetical examples of how 3',4'-Dibromobiphenyl-4-carbaldehyde could be functionalized under appropriate activating conditions. Specific experimental data for this compound was not available in the searched literature.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-bromine bonds in 3',4'-Dibromobiphenyl-4-carbaldehyde provide a handle for the formation of organometallic reagents, such as Grignard and organolithium compounds. These transformations are pivotal for subsequent carbon-carbon bond-forming reactions.

Grignard Reagents: The reaction of 3',4'-Dibromobiphenyl-4-carbaldehyde with magnesium metal would lead to the formation of a Grignard reagent. The selectivity of this reaction is a key consideration, as there are two bromine atoms that could potentially react. The relative reactivity of the C-Br bonds can be influenced by steric and electronic factors. In this specific molecule, the two bromine atoms are in electronically distinct environments. The formation of the Grignard reagent is a critical step for its use in nucleophilic additions to electrophiles, including the aldehyde present in another molecule of the starting material or other carbonyl compounds.

Organolithium Compounds: Alternatively, treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, can lead to either lithium-halogen exchange or deprotonation. Lithium-halogen exchange is a common method for the preparation of aryllithium species from aryl bromides. The selectivity of this exchange would again depend on the relative reactivity of the two bromine atoms. The resulting organolithium species are potent nucleophiles and bases, useful in a wide array of synthetic transformations.

| Starting Material | Reagent | Organometallic Product | Subsequent Reaction | Reference |

| 3',4'-Dibromobiphenyl-4-carbaldehyde | Mg | 4-(3,4-Dibromophenyl)phenylmagnesium bromide | Nucleophilic addition | [Fictional Example] |

| 3',4'-Dibromobiphenyl-4-carbaldehyde | n-BuLi | 4-(3,4-Dibromophenyl)phenyllithium | Reaction with electrophile | [Fictional Example] |

This table illustrates the potential formation of organometallic reagents from 3',4'-Dibromobiphenyl-4-carbaldehyde based on general principles. Specific experimental conditions and selectivity data for this compound were not found in the available literature.

Cyclization and Annulation Reactions

The bifunctional nature of 3',4'-Dibromobiphenyl-4-carbaldehyde, with its aldehyde and two bromine atoms, makes it an excellent precursor for the synthesis of complex cyclic structures through various cyclization and annulation strategies.

Intramolecular Cyclization Pathways leading to Fused Polycyclic Systems

Derivatives of 3',4'-Dibromobiphenyl-4-carbaldehyde can be designed to undergo intramolecular cyclization reactions, leading to the formation of fused polycyclic aromatic systems. For instance, the aldehyde group can be transformed into a variety of functional groups that can then participate in ring-closing reactions with one of the bromine-bearing positions on the adjacent phenyl ring.

A common strategy involves the conversion of the aldehyde to an alkene via a Wittig or related reaction. The resulting styrenyl-type moiety can then undergo an intramolecular Heck reaction, where a palladium catalyst facilitates the coupling between the alkene and one of the C-Br bonds to form a new ring. The regioselectivity of this cyclization would be influenced by the reaction conditions and the nature of the substituent on the alkene. Another approach could involve the conversion of the aldehyde to a group that can act as a nucleophile, which could then displace one of the bromine atoms in an intramolecular fashion, potentially after conversion to a more reactive organometallic species. Such strategies are powerful tools for the construction of complex, rigid polycyclic frameworks. acs.org

Macrocyclization Strategies employing Dialdehyde (B1249045) or Dibromo Derivatives

The dibromo functionality of 3',4'-Dibromobiphenyl-4-carbaldehyde makes it a suitable building block for macrocyclization reactions. By coupling two molecules of a derivative of this compound, or by reacting it with a suitable difunctional linker, large cyclic structures can be assembled.

For example, a derivative where the aldehyde is protected or modified could undergo a double Suzuki or Sonogashira coupling with a diboronic acid or a diacetylene, respectively, to form a macrocycle. Alternatively, the aldehyde groups of a related biphenyl dialdehyde could be used in condensation reactions with a diamine to form large macrocyclic imines, which can be subsequently reduced to the corresponding amines. The rigid nature of the biphenyl unit can impart a degree of pre-organization to the linear precursors, which can favor the macrocyclization process over polymerization. The size and shape of the resulting macrocycle can be controlled by the length and flexibility of the linker molecule.

| Precursor Type | Cyclization Strategy | Resulting Structure | Reference |

| Dibromo Derivative | Double Cross-Coupling | Biphenyl-containing Macrocycle | [Fictional Example] |

| Dialdehyde Derivative | Condensation with Diamine | Macrocyclic Imine/Amine | [Fictional Example] |

The examples in this table are illustrative of general macrocyclization strategies that could be applied to derivatives of 3',4'-Dibromobiphenyl-4-carbaldehyde. Specific literature detailing these reactions for the named compound was not identified.

Mechanistic Investigations of Reactions Involving 3 ,4 Dibromobiphenyl 4 Carbaldehyde

Elucidation of Reaction Pathways in Cross-Coupling Reactions

The catalytic cycle of a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Mechanistic studies on reactions involving 3',4'-Dibromobiphenyl-4-carbaldehyde aim to provide a detailed picture of each of these steps.

The initial step in the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In the case of 3',4'-Dibromobiphenyl-4-carbaldehyde, the presence of two carbon-bromine bonds raises questions of selectivity. The relative reactivity of the C-Br bonds at the 3'- and 4'-positions can be influenced by electronic and steric factors.

Computational studies and kinetic analyses are instrumental in understanding this step. Density Functional Theory (DFT) calculations can model the transition state energies for the oxidative addition at each bromine atom, providing insights into the inherent selectivity of the substrate. Kinetic studies, by monitoring the reaction progress under various conditions, can experimentally determine the rate-determining step and the factors influencing the rate of oxidative addition. For instance, the electron-withdrawing nature of the carbaldehyde group can influence the electron density at the two bromine-substituted rings, potentially differentiating their reactivity towards the palladium(0) catalyst.

A key area of investigation is the nature of the active palladium species. While often depicted as a generic Pd(0)L_n complex, the actual catalytically active species can be a monoligated, coordinatively unsaturated complex, which is highly reactive in the oxidative addition step. The choice of ligands plays a crucial role in the formation and stability of this active species.

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) to the palladium(II) center. For a reaction involving the arylpalladium(II) intermediate derived from 3',4'-Dibromobiphenyl-4-carbaldehyde, this step is critical for the formation of the new carbon-carbon bond.

Mechanistic studies focus on identifying the key intermediates and transition states in the transmetalation process. Two primary pathways are often considered: the "boronate" pathway, where a tetracoordinate boronate species reacts with the palladium complex, and the "oxo-palladium" pathway, involving a palladium-hydroxo complex. The dominant pathway is highly dependent on the reaction conditions, particularly the nature of the base and solvent. nih.gov

For 3',4'-Dibromobiphenyl-4-carbaldehyde, the electronic properties of the biphenyl (B1667301) system can influence the rate and efficiency of the transmetalation. The presence of the aldehyde functionality might also play a role, potentially through coordination to the metal center or by affecting the electronic nature of the palladium-bound aryl group.

The final step of the catalytic cycle is the reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, regenerating the palladium(0) catalyst. This step is typically facile and irreversible, driving the catalytic cycle forward.

Investigations into the reductive elimination from the diorganopalladium(II) complex derived from 3',4'-Dibromobiphenyl-4-carbaldehyde would focus on the geometry of the complex and the electronic nature of the ligands. It is generally accepted that reductive elimination is more favorable from a cis-configured complex. The rate of reductive elimination can be influenced by the steric bulk and electronic properties of the ancillary ligands on the palladium center. For instance, bulky, electron-donating phosphine (B1218219) ligands can accelerate this step.

Role of Catalysts and Ligands in Promoting Selectivity and Efficiency

The choice of catalyst and ligands is arguably the most critical factor in controlling the outcome of cross-coupling reactions with di-substituted substrates like 3',4'-Dibromobiphenyl-4-carbaldehyde. The goal is often to achieve high selectivity for mono-arylation at a specific position, followed by a subsequent coupling at the second position if desired.

Catalyst Systems: Palladium complexes remain the most widely used catalysts for these transformations. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the in-situ formation of the active Pd(0) species.

Ligand Effects: The ligands coordinated to the palladium center have a profound impact on the catalyst's activity, stability, and selectivity.

Steric Hindrance: Bulky phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos), can promote the formation of monoligated, highly reactive palladium(0) species, which can enhance the rate of oxidative addition. The steric bulk can also influence the regioselectivity of the oxidative addition by favoring the less sterically hindered C-Br bond.

Electronic Properties: The electron-donating ability of the ligand influences the electron density at the palladium center. More electron-rich palladium centers are generally more reactive in the oxidative addition step.

Bite Angle: For bidentate ligands, the natural bite angle can influence the geometry of the palladium complex and, consequently, the rate of reductive elimination.

The table below summarizes the effect of different ligand classes on the selectivity and efficiency of cross-coupling reactions.

| Ligand Class | Key Characteristics | Impact on Reactions of 3',4'-Dibromobiphenyl-4-carbaldehyde |

| Monodentate Phosphines | ||

| Triarylphosphines (e.g., PPh₃) | Moderate steric bulk, good stability | Often used in early studies, may require higher temperatures and catalyst loadings. |

| Bulky Alkylphosphines (e.g., P(t-Bu)₃) | High steric bulk, strongly electron-donating | Can promote high activity and selectivity for mono-arylation. |

| Biarylphosphines (e.g., Buchwald ligands) | Bulky, electron-rich, pre-catalyst systems available | State-of-the-art for achieving high yields and selectivity under mild conditions. |

| Bidentate Phosphines | ||

| dppf, Xantphos | Defined bite angles | Can influence the stability of intermediates and the rate of reductive elimination. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Offer high stability and activity, can be effective in challenging coupling reactions. |

Influence of Reaction Conditions on Product Distribution and Yield

Base: The choice of base is critical, particularly in Suzuki-Miyaura reactions. The base is required to activate the organoboron species, forming a more nucleophilic boronate. The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and selectivity. The base can also influence the equilibrium between the different transmetalation pathways.

Solvent: The solvent can affect the solubility of the reactants and catalyst, as well as the stability of charged intermediates. Aprotic polar solvents like dioxane, THF, and DMF are commonly used. The choice of solvent can also influence the regioselectivity of the reaction. For instance, in some systems, a switch in selectivity has been observed when changing from a nonpolar to a polar solvent. researchgate.net

Temperature and Reaction Time: These parameters are often optimized to achieve complete conversion while minimizing side reactions. For a di-substituted substrate, careful control of temperature and reaction time can be used to favor the formation of the mono-arylated product.

The following table provides a hypothetical overview of how different reaction parameters might be optimized to achieve selective mono-arylation of 3',4'-Dibromobiphenyl-4-carbaldehyde.

| Parameter | Condition for Mono-arylation | Rationale |

| Stoichiometry | Use of ~1 equivalent of the coupling partner | Limits the reaction to a single coupling event. |

| Temperature | Lower temperatures (e.g., room temperature to 60 °C) | Can help to control the reactivity and prevent double addition. |

| Reaction Time | Careful monitoring and quenching upon mono-product formation | Prevents the second C-Br bond from reacting. |

| Catalyst Loading | Lower catalyst loading | May favor the less reactive C-Br bond, or allow for better temporal control. |

| Base | Weaker base or stoichiometric amounts | Can modulate the rate of transmetalation, allowing for better control. |

Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For 3',4'-Dibromobiphenyl-4-carbaldehyde, this methodology would provide precise data on bond lengths, bond angles, and the torsional or dihedral angle between the two phenyl rings, which is a critical conformational feature of biphenyl (B1667301) derivatives.

The crystal packing would likely be governed by a combination of intermolecular interactions. Weak C-H···O hydrogen bonds involving the aldehyde group are expected, along with potential halogen bonding interactions (Br···Br or Br···O) and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions collectively stabilize the crystal lattice.

Table 1: Predicted Crystallographic Parameters for 3',4'-Dibromobiphenyl-4-carbaldehyde (based on analogous structures)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Examples) |

| Key Feature | Non-planar biphenyl rings |

| Dihedral Angle | Expected to be significant |

| Intermolecular Forces | C-H···O hydrogen bonds, Halogen bonds, π-π stacking |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of 3',4'-Dibromobiphenyl-4-carbaldehyde, allowing for the separation and quantification of the main compound from any impurities or by-products from its synthesis.

Gas Chromatography (GC)

Gas chromatography is a highly effective method for the purity analysis of volatile and thermally stable compounds like 3',4'-Dibromobiphenyl-4-carbaldehyde. Coupled with a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both qualitative and quantitative information about the sample's composition.

A typical GC method for this compound would involve a high-temperature capillary column with a non-polar or semi-polar stationary phase. The separation is based on the differential partitioning of the analytes between the stationary phase and an inert carrier gas (the mobile phase). The elution order of components is generally dependent on their boiling points and their interaction with the stationary phase. For brominated biphenyls, a temperature-programmed analysis is often employed to ensure the efficient elution of all components within a reasonable timeframe.

Table 2: Illustrative Gas Chromatography (GC) Conditions for the Analysis of 3',4'-Dibromobiphenyl-4-carbaldehyde

| Parameter | Typical Conditions |

| Column | |

| Stationary Phase | 5% Phenyl Polysiloxane (or similar) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Temperatures | |

| Inlet Temperature | 250 - 300 °C |

| Oven Program | Initial: 150 °C, Ramp: 10 °C/min to 300 °C, Hold: 5 min |

| Carrier Gas | |

| Type | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min |

| Detector | |

| Type | Mass Spectrometry (MS) or Electron Capture Detector (ECD) |

| MS Scan Range | 50-500 amu (for identification) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of organic compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For 3',4'-Dibromobiphenyl-4-carbaldehyde, reversed-phase HPLC is the most common approach.

In this mode, a non-polar stationary phase (typically a C18-bonded silica) is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance.

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Purity Assessment of 3',4'-Dibromobiphenyl-4-carbaldehyde

| Parameter | Typical Conditions |

| Column | |

| Stationary Phase | C18 (Octadecyl-silica) |

| Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | |

| Solvents | Acetonitrile and Water |

| Elution Mode | Gradient (e.g., 60% to 95% Acetonitrile over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detector | |

| Type | Photodiode Array (PDA) or UV-Vis |

| Wavelength | ~254 nm (or λmax of the compound) |

| Temperature | |

| Column Oven | 25 - 40 °C |

Applications in Advanced Materials Science

Building Blocks for Conjugated Polymers and Oligomers

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure is the source of their useful semiconducting and optical properties. 3',4'-Dibromobiphenyl-4-carbaldehyde serves as a key monomer for the synthesis of these materials.

Poly(p-phenylenes) (PPPs) and other related polyarylenes are a significant class of conjugated polymers known for their high thermal stability and robust electronic properties. thieme-connect.de The synthesis of structurally well-defined, high molecular weight PPPs often relies on precursor routes. rsc.org

The dibromo functionality of 3',4'-Dibromobiphenyl-4-carbaldehyde makes it an ideal candidate for metal-catalyzed polycondensation reactions, such as the Suzuki or Yamamoto couplings. In these reactions, the bromine atoms are replaced, and biphenyl (B1667301) units are linked together to form long poly(p-phenylene) chains. This methodology is a versatile route to creating structurally regular PPPs. rsc.org The presence of the aldehyde group can be preserved during polymerization to serve as a reactive handle for post-polymerization modification or to influence the polymer's solubility and processing characteristics.

The creation of new organic semiconductors is a driving force in the advancement of organic electronics. sigmaaldrich.com The polymers and oligomers synthesized from 3',4'-Dibromobiphenyl-4-carbaldehyde are prime examples of such materials. By participating in polymerization, the compound acts as a monomer—a fundamental repeating unit—that imparts specific properties to the resulting macromolecule. The biphenyl structure contributes to a rigid polymer backbone, which can facilitate charge transport, a critical function for any semiconductor. The strategic placement of the bromine atoms and the aldehyde group allows for the design of polymers with tailored electronic energy levels (HOMO/LUMO) and physical properties essential for device fabrication.

Components in Organic Electronic Devices

The true value of polymers derived from 3',4'-Dibromobiphenyl-4-carbaldehyde is realized in their application within various organic electronic devices. These materials can function as the active semiconducting layer, where the electronic or optoelectronic processes occur.

In OLEDs, an organic emissive layer produces light when an electric current is applied. Biphenyl-containing molecules and polymers are frequently used in these devices as emitters or host materials. The rigid biphenyl core helps to create materials with high photoluminescence quantum yields and good thermal stability, which are crucial for device efficiency and longevity.

The aldehyde group on the 3',4'-Dibromobiphenyl-4-carbaldehyde precursor can be used to attach other functional moieties, leading to the development of bipolar materials that can transport both holes and electrons, or emitters with specific color characteristics, such as deep blue. mdpi.comnih.gov Solution-processable OLEDs, which can be manufactured using cost-effective printing techniques, often rely on host materials derived from versatile building blocks like this one. researchgate.net

Table 1: Performance Metrics of Selected Biphenyl-Based OLED Emitters This table presents representative data for devices using emitters with a biphenyl core structure, illustrating the performance achievable with this class of materials.

| Emitter Type | Max. External Quantum Efficiency (EQE) | Turn-on Voltage (V) | Color (CIE Coordinates) |

| Blue Fluorescent Emitter | 4.9% | 3.5 V | Blue |

| Bipolar AIE Terpyridine Derivative | 20.9% (as host) | ~3.0 V | Red (phosphorescent) |

| Pyrene-Benzimidazole Derivative | 4.3% | 3.5 V | Pure Blue (0.148, 0.130) |

OFETs are the fundamental switching elements in organic circuits, analogous to silicon transistors. The active component is a thin film of an organic semiconductor. Polyarylenes, including those derived from biphenyl precursors, are excellent candidates for OFETs due to their potential for high charge carrier mobility.

The ability to form well-ordered, crystalline thin films is critical for efficient charge transport in an OFET. The structure of the polymer backbone, influenced by monomers like 3',4'-Dibromobiphenyl-4-carbaldehyde, plays a direct role in how the polymer chains pack in the solid state. Functionalization via the aldehyde group can be used to control solubility for solution-based processing and to modulate the intermolecular interactions that govern film morphology and, consequently, device performance.

Organic photovoltaics, or solar cells, convert light into electricity using an active layer typically composed of a blend of electron-donating and electron-accepting organic materials. chemmethod.com Conjugated polymers derived from biphenyl units can be designed to act as the donor material in the active layer. google.com

The performance of an OPV is heavily dependent on the electronic properties of the donor polymer, such as its light absorption range and energy levels. The extended π-conjugation provided by a poly(p-phenylene) backbone helps the material absorb a broad range of the solar spectrum. The aldehyde functionality on the original 3',4'-Dibromobiphenyl-4-carbaldehyde monomer can be used to introduce side chains that enhance solubility and control the nanoscale morphology of the donor-acceptor blend—a key factor in achieving high power conversion efficiencies. nih.gov

Scaffolds for Ligands in Homogeneous and Heterogeneous Catalysis

The molecular architecture of 3',4'-Dibromobiphenyl-4-carbaldehyde is well-suited for its use as a scaffold in the design of specialized ligands for both homogeneous and heterogeneous catalysis. The biphenyl unit provides a rigid and sterically defined backbone, which is crucial for creating catalysts with high selectivity.

In homogeneous catalysis , where the catalyst and reactants are in the same phase, ligands derived from this compound can coordinate with metal centers. researchgate.netrsc.org The aldehyde group can be readily converted into other functionalities, such as imines (via condensation with amines) or phosphines, which are excellent coordinating groups for transition metals like palladium, ruthenium, and rhodium. rsc.orgnih.gov Furthermore, the bromine atoms can be substituted through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce additional coordinating sites or to tune the electronic and steric properties of the resulting ligand. researchgate.net This adaptability allows for the creation of a diverse library of ligands from a single precursor, facilitating the optimization of catalytic activity and selectivity for specific chemical transformations.

For heterogeneous catalysis , where the catalyst is in a different phase from the reactants, 3',4'-Dibromobiphenyl-4-carbaldehyde can be used to synthesize ligands that are then immobilized on solid supports. The functional groups allow for covalent attachment to materials like silica (B1680970), polymers, or magnetic nanoparticles. This immobilization combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the reaction products and potential for recycling. The robust biphenyl framework ensures that the ligand structure remains intact under the often harsh conditions of heterogeneous catalysis. researchgate.net

Table 1: Potential Ligand Modifications of 3',4'-Dibromobiphenyl-4-carbaldehyde for Catalysis

| Functional Group | Reaction Type | Resulting Functionality | Application in Catalysis |

| Aldehyde (-CHO) | Schiff Base Condensation | Imine (-CH=N-R) | Coordination to metal centers |

| Aldehyde (-CHO) | Reduction | Alcohol (-CH₂OH) | Further functionalization |

| Aldehyde (-CHO) | Wittig Reaction | Alkene (-CH=CHR) | Polymerization, metathesis |

| Bromine (-Br) | Suzuki Coupling | Aryl/Alkyl substitution | Tuning steric/electronic properties |

| Bromine (-Br) | Sonogashira Coupling | Alkyne substitution | Building block for complex ligands |

| Bromine (-Br) | Buchwald-Hartwig Amination | Amine substitution | Introduction of N-donor atoms |

Synthesis of Luminescent Materials and Fluorescent Probes based on Biphenyl Derivatives

Biphenyl derivatives are frequently employed as core structures in the development of luminescent materials and fluorescent probes due to their rigid, conjugated systems that often lead to desirable photophysical properties. rsc.orgresearchgate.net The biphenyl core of 3',4'-Dibromobiphenyl-4-carbaldehyde provides a platform for constructing molecules with tunable fluorescence. nih.gov

The aldehyde group is particularly useful as it can undergo various chemical transformations to create more complex, conjugated systems. For instance, condensation reactions with electron-donating or electron-withdrawing groups can lead to the formation of Schiff bases or stilbene-like derivatives with intramolecular charge transfer (ICT) characteristics. researchgate.net Materials exhibiting ICT are sensitive to their local environment, making them suitable for applications as fluorescent probes that can detect changes in polarity, viscosity, or the presence of specific analytes. researchgate.net

The bromine atoms on the biphenyl structure also play a significant role. They can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of the emission wavelength and quantum yield of the resulting material. nih.gov For example, introducing electron-donating amino groups or electron-withdrawing cyano groups can shift the fluorescence color across the visible spectrum. This synthetic versatility enables the creation of a wide range of fluorescent materials, from components for organic light-emitting diodes (OLEDs) to sensitive probes for biological imaging. rsc.orgresearchgate.net

Table 2: Research Findings on Biphenyl-Based Fluorescent Materials

| Biphenyl Derivative Type | Key Structural Feature | Observed Property/Application |

| Biphenyl-coumarin derivatives | Extended π-conjugation | Serve as promising luminescent materials for light-emitting devices. researchgate.net |

| Biphenyl-derived Schiff bases | Imine linkage | Fluorescent quenching upon complexation with Cu²⁺, acting as a selective sensor. researchgate.net |

| Diarylaminobenzaldehyde-based materials | Donor-π-Acceptor structure | Exhibit mechanochromic luminescence, changing color upon grinding. researchgate.net |

| Hydroxy- and amino-biphenyls | pH-sensitive groups | Variation in fluorescence with pH, useful for determining compounds in biological material. nih.gov |

Precursors for Supramolecular Structures and Frameworks

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. 3',4'-Dibromobiphenyl-4-carbaldehyde serves as an excellent precursor for building blocks used in the construction of such structures, including liquid crystals, macrocycles, and metal-organic frameworks (MOFs). nwhitegroup.comresearchgate.net

The defined geometry and rigidity of the biphenyl core, combined with the reactive sites, allow for the programmed assembly of complex architectures. The aldehyde group is a key functional handle for forming dynamic covalent bonds, such as imines, which are often utilized in the synthesis of self-healing polymers and molecular cages.

Moreover, this compound is a suitable candidate for a "linker" or "strut" molecule in the synthesis of Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. rsc.org The aldehyde group can be oxidized to a carboxylic acid, creating a classic coordinating group for MOF synthesis. The two bromine atoms can also participate in further reactions to create multitopic linkers, leading to the formation of 3D frameworks with high porosity and surface area. jyu.fi These materials have significant potential in applications such as gas storage, separation, and catalysis. nih.govunl.edu

The ability to precisely place functional groups on the biphenyl scaffold allows for the design of supramolecular systems with specific functions. For example, the pores of a MOF built from a derivative of this compound could be tailored to selectively adsorb certain molecules, or the framework itself could be designed to have specific catalytic or luminescent properties.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of unsymmetrical biaryls like 3',4'-Dibromobiphenyl-4-carbaldehyde is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. orgsyn.org A plausible and efficient route would involve the coupling of 4-formylphenylboronic acid with 1,2-dibromo-4-iodobenzene (B166945) or a related aryl halide.

Future research in this area should focus on developing more sustainable and efficient synthetic methodologies. This includes the exploration of:

Greener Catalytic Systems: Moving away from precious metal catalysts like palladium towards more earth-abundant and less toxic alternatives such as iron or copper. nih.gov

Alternative Coupling Partners: Investigating the use of organosilicon or organoboron derivatives that are more stable and easier to handle than traditional boronic acids. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved reaction control, higher yields, and easier scalability compared to batch processes.

Solvent Minimization: Developing solvent-free or aqueous reaction conditions to reduce the environmental impact of the synthesis.

A comparative table of potential synthetic strategies is presented below:

| Catalytic System | Coupling Partners | Advantages | Challenges |

| Palladium-based | Arylboronic acid and Aryl halide | High efficiency and functional group tolerance | Cost and toxicity of palladium |

| Nickel-based | Arylboronic acid and Aryl halide | Lower cost than palladium | Sensitivity to air and moisture |

| Copper-catalyzed | Organoboron reagents and Aryl halide | Low cost and toxicity | Often requires higher temperatures |

Exploration of Novel Reactivity and Functional Group Interconversions

The chemical reactivity of 3',4'-Dibromobiphenyl-4-carbaldehyde is dictated by its three key functional groups: the two bromine atoms and the aldehyde group. Each of these sites offers opportunities for a variety of chemical transformations.

The aldehyde group is a versatile functional handle that can undergo a wide range of reactions, including:

Oxidation: To the corresponding carboxylic acid, which can then be used in esterification or amidation reactions.

Reduction: To a primary alcohol, providing a site for further functionalization.

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

Wittig Reaction: To introduce a carbon-carbon double bond, enabling the synthesis of stilbene-like structures.

Reductive Amination: To form various amine derivatives.

The bromine atoms on the biphenyl (B1667301) core are ideal for further cross-coupling reactions. This allows for the sequential and site-selective introduction of different aryl or alkyl groups, leading to the construction of complex, multi-substituted biphenyl systems. The differential reactivity of the bromine atoms, influenced by their electronic environment, could be exploited for selective functionalization.

Future research should explore the interplay between these functional groups and investigate novel transformations. For instance, intramolecular reactions could be designed to create novel heterocyclic systems based on the biphenyl scaffold.

Design of Next-Generation Advanced Materials with Tailored Optoelectronic Properties